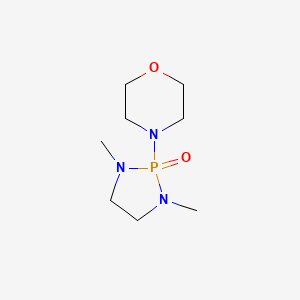
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- is an organic compound that features both amine and ether functional groups. This compound is notable for its unique structure, which includes a morpholine ring substituted with a 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl group. It is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- typically involves the reaction of morpholine with 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidine. This reaction is often carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl group.
1,3-Dimethyl-2-oxido-1,3,2-diazaphospholidine: The parent compound without the morpholine ring.
Uniqueness
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- is unique due to its combined structural features, which confer specific reactivity and stability not found in its simpler analogs. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
649759-37-5 |
|---|---|
Formule moléculaire |
C8H18N3O2P |
Poids moléculaire |
219.22 g/mol |
Nom IUPAC |
1,3-dimethyl-2-morpholin-4-yl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H18N3O2P/c1-9-3-4-10(2)14(9,12)11-5-7-13-8-6-11/h3-8H2,1-2H3 |
Clé InChI |
VMZMCZBPMQKWIY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(P1(=O)N2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


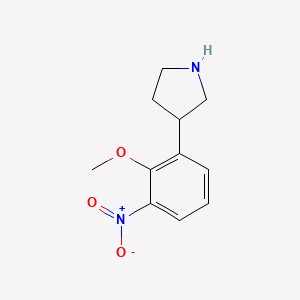
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
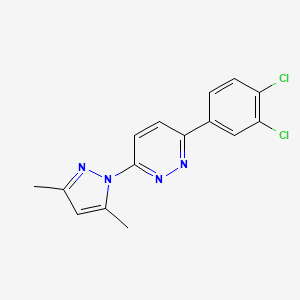
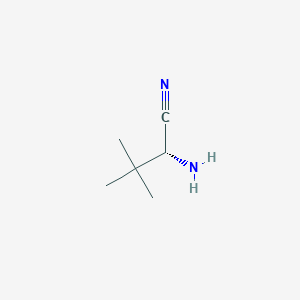
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
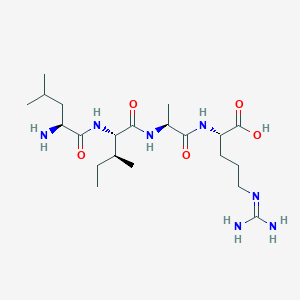

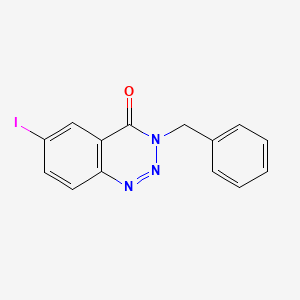
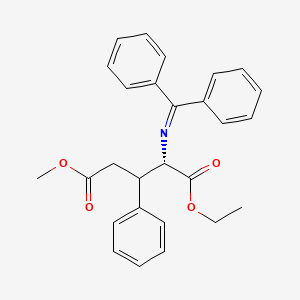
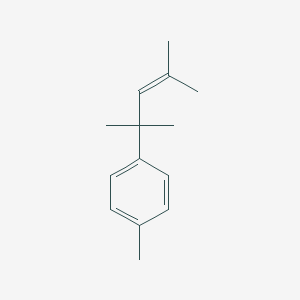
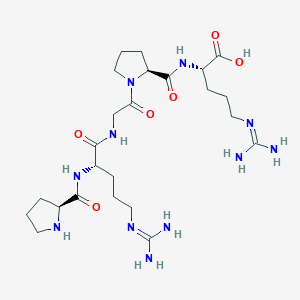
![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)
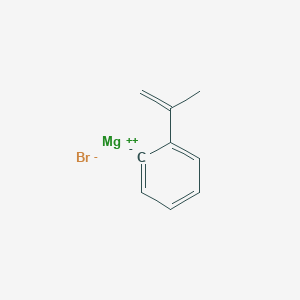
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
